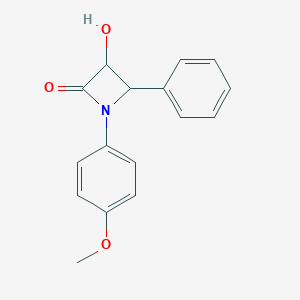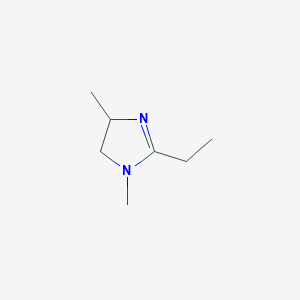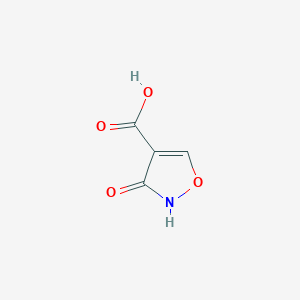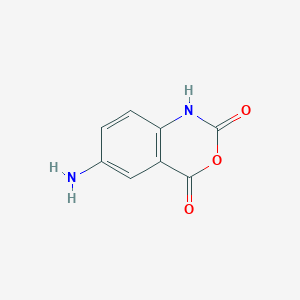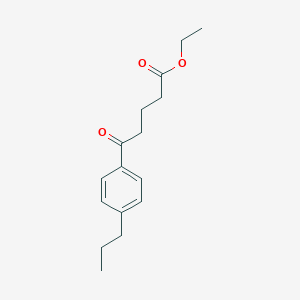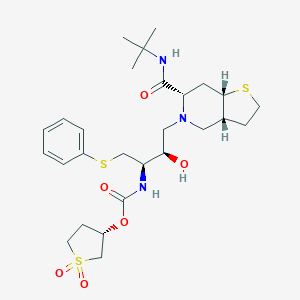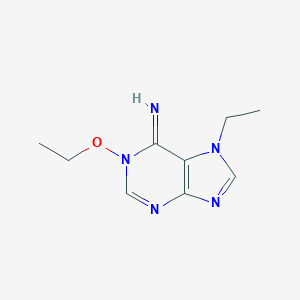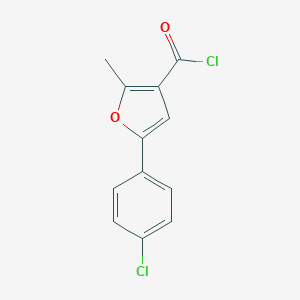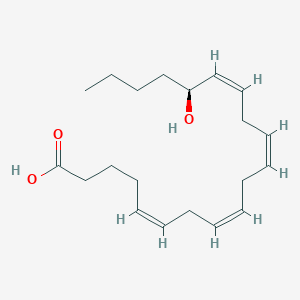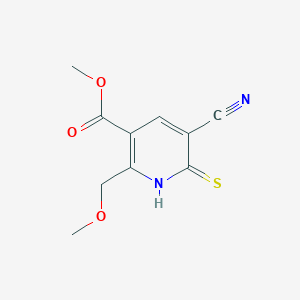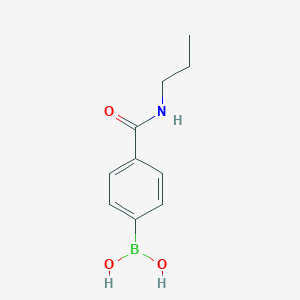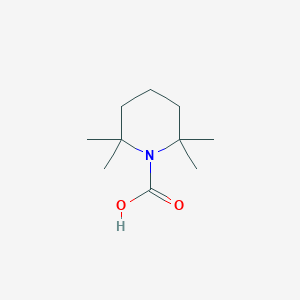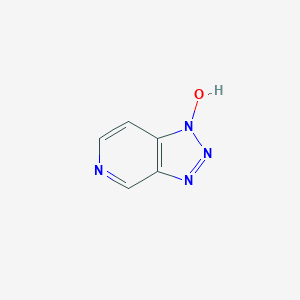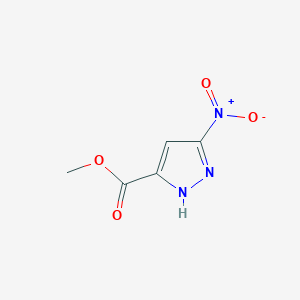
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds and has a molecular formula of C10H12N2S.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and transcription factors that are involved in the inflammatory and cancerous processes.
Biochemische Und Physiologische Effekte
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole in lab experiments is its high purity and stability. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects in certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole. One of the most promising areas of research is in the development of novel anti-inflammatory and anti-cancer drugs based on this compound. In addition, this compound can also be studied for its potential applications in the field of material science, where it can be used to develop new materials with improved thermal stability and mechanical properties. Finally, further studies can be conducted to fully understand the mechanism of action of this compound, which can lead to the development of more effective drugs and materials based on this compound.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercapto-N-methylbenzamide with 1,4-dibromobutane in the presence of potassium carbonate. Another method involves the reaction of 2-aminomethylthiophene with 4-methylbenzoyl chloride in the presence of triethylamine. Both of these methods have been used to synthesize 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole with high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
Eigenschaften
CAS-Nummer |
159598-38-6 |
|---|---|
Produktname |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
LXEDCBXFRIFBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
Synonyme |
1H-Benzimidazole,5-methyl-2-[(methylthio)methyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



